N-Ethyl-N-nitroso-1-propanamine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

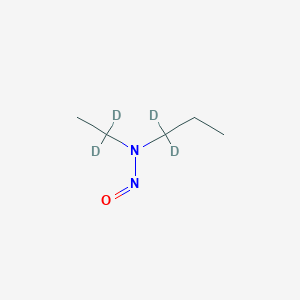

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

120.19 g/mol |

IUPAC Name |

N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide |

InChI |

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2 |

InChI Key |

SRYOEGQUUQSLBH-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C([2H])(C)N(C([2H])([2H])CC)N=O |

Canonical SMILES |

CCCN(CC)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Ethyl-N-nitroso-1-propanamine-d4: A Crucial Internal Standard for Nitrosamine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine (NEPA).[1][2] This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of NEPA and other related N-nitrosamine impurities in various matrices, particularly in pharmaceutical products.[1] The presence of N-nitrosamines in pharmaceuticals is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[3] Accurate and precise quantification of these impurities is therefore essential to ensure patient safety. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical applications, and the metabolic context of its non-deuterated analogue.

Core Compound Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4 | [2] |

| CAS Number | 25413-61-0 (Unlabelled) | [4][5] |

| Molecular Formula | C₅H₈D₄N₂O | [4] |

| Molecular Weight | 120.19 g/mol | [4] |

| Appearance | Typically a liquid | [6] |

| Storage | Refrigerator (2-8°C) for long-term storage | [4] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general synthetic approach can be inferred from established methods for the synthesis of N-nitrosamines and deuterated compounds. The synthesis would likely involve the nitrosation of a deuterated secondary amine precursor.

A plausible synthetic route would be the reaction of N-ethyl-1-propanamine-d4 with a nitrosating agent. The deuterated precursor could be synthesized first, followed by the nitrosation step.

General Experimental Protocol for Nitrosation:

-

Precursor Preparation: The secondary amine, N-ethyl-1-propanamine, would first be deuterated at the desired positions on the propyl group. This can be achieved through various deuteration methods, such as catalytic H-D exchange or by using deuterated starting materials in a multi-step synthesis.

-

Nitrosation Reaction: The deuterated N-ethyl-1-propanamine-d4 is dissolved in an appropriate solvent.

-

Addition of Nitrosating Agent: A nitrosating agent, such as sodium nitrite in an acidic aqueous solution or an organic nitrite like tert-butyl nitrite, is added to the solution of the deuterated amine.[7][8] The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up to isolate the crude this compound. This may involve extraction, washing, and drying of the organic phase.

-

Purification: The crude product is then purified, typically by column chromatography or distillation, to obtain the final product of high purity.

Caption: General synthetic pathway for this compound.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry (MS) for the trace-level quantification of N-nitrosamine impurities in pharmaceuticals.[1] Its utility stems from its chemical and physical properties being nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for its distinct detection by the mass spectrometer.[9]

General Protocol for Nitrosamine Analysis using a Deuterated Internal Standard

1. Sample Preparation:

-

Standard and Sample Fortification: A known amount of this compound (internal standard) is added to all calibration standards, quality control samples, and the unknown samples to be analyzed.

-

Extraction: The nitrosamines are extracted from the sample matrix (e.g., drug substance, drug product). Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and extraction conditions depends on the specific matrix.

-

Concentration and Reconstitution: The extract is often concentrated under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the chromatographic system.

2. Chromatographic Separation and Mass Spectrometric Detection:

The analysis is typically performed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Parameter | GC-MS/MS | LC-MS/MS |

| Column | e.g., DB-WAX or equivalent polar capillary column | e.g., C18 reverse-phase column |

| Injection Mode | Splitless | - |

| Carrier Gas/Mobile Phase | Helium | Gradient of aqueous and organic solvents (e.g., water with formic acid and methanol/acetonitrile) |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Analyzer | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

3. Quantification:

Quantification is based on the ratio of the peak area of the analyte (N-Ethyl-N-nitroso-1-propanamine) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Activation of N-Ethyl-N-nitroso-1-propanamine

Understanding the metabolism of N-nitrosamines is crucial as their carcinogenicity is linked to their metabolic activation into reactive electrophilic species that can alkylate DNA.[10] While specific metabolic data for N-Ethyl-N-nitroso-1-propanamine is limited, the general metabolic pathway for N-nitrosodi-n-propylamine (a closely related compound) has been studied and is believed to proceed primarily through α-hydroxylation catalyzed by cytochrome P450 enzymes.[11][12]

Metabolic Pathway:

-

α-Hydroxylation: The initial and rate-limiting step is the oxidation of the carbon atom adjacent (alpha) to the nitroso group, catalyzed by cytochrome P450 enzymes (e.g., CYP2E1). This results in the formation of an unstable α-hydroxy-N-nitrosamine intermediate.

-

Decomposition: This intermediate spontaneously decomposes, leading to the formation of an aldehyde (propanal from the propyl group or acetaldehyde from the ethyl group) and an unstable alkyldiazonium ion.

-

DNA Alkylation: The highly reactive alkyldiazonium ion can then react with nucleophilic sites on DNA bases (e.g., guanine), leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. ETHYLISOPROPYLNITROSAMINE | 16339-04-1 [chemicalbook.com]

- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. benchchem.com [benchchem.com]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethyl-N-nitroso-1-propanamine-d4: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) is the deuterated form of N-Ethyl-N-nitroso-1-propanamine (NEPA), a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a significant class of probable human carcinogens, often found as impurities in pharmaceutical products, food, and drinking water. The isotope-labeled NEPA-d4 serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various matrices during safety and quality control assessments. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and the toxicological mechanisms of N-nitrosamines.

Core Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4 | [1][2] |

| Molecular Formula | C₅H₈D₄N₂O | [1][2] |

| Molecular Weight | 120.19 g/mol | [1][2] |

| CAS Number | 1217719-75-6 | - |

| Appearance | Not specified, likely a yellow liquid | [3] |

| Solubility | Soluble in DMSO (10 mM) | [4] |

| Boiling Point (non-deuterated) | 206 °C (for N-Nitrosodi-n-propylamine) | [5] |

| Density (non-deuterated) | 0.9163 g/cm³ at 20 °C (for N-Nitrosodi-n-propylamine) | [5] |

| Storage Conditions | 2-8°C, protected from light | [2] |

Toxicological Profile and Signaling Pathways

N-nitrosamines exert their toxic effects primarily after metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[6][7] This process leads to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and initiating carcinogenesis.[6][7] The general mechanism involves α-hydroxylation of the nitrosamine, followed by decomposition to an unstable alkyldiazonium ion, which is a potent alkylating agent.[7] This DNA damage can trigger various cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair mechanisms.[8] Chronic exposure and accumulation of DNA damage can ultimately lead to tumor formation.

Furthermore, the metabolism of nitrosamines is associated with the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This can damage cellular components such as lipids and proteins and modulate various signaling pathways, including those involved in inflammation and cell proliferation.[8] Some studies have also suggested a link between nitrosamine exposure and the dysregulation of insulin/IGF and G-protein signaling pathways.[8]

Caption: General metabolic activation and toxicity pathway of N-nitrosamines.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for nitrosamines and deuterated compounds.

Synthesis of this compound

A common method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine.[9] For the deuterated analog, a deuterated precursor is required.

Materials:

-

N-Ethyl-1-propanamine-d4 (or a suitable deuterated precursor)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Ethyl-1-propanamine-d4 in a suitable solvent such as water or an organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water.

-

Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the low temperature. The reaction is typically carried out at a pH of 3-4.

-

Stir the reaction mixture for a specified time (e.g., 1-2 hours) at low temperature.

-

Extract the product into dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Caption: Workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved using column chromatography.

Materials:

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude this compound onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for the analysis of volatile nitrosamines.[10][11]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for nitrosamine analysis (e.g., DB-5ms or equivalent)

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min, and hold for 3 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI)

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[10][12]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For sample analysis, the non-deuterated N-Ethyl-N-nitroso-1-propanamine is extracted from the matrix (e.g., drug product, water) using a suitable solvent or solid-phase extraction (SPE).

-

The deuterated internal standard (this compound) is added to the sample extract at a known concentration before injection into the GC-MS.

Quantification: The concentration of the non-deuterated analyte is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve. The use of the deuterated internal standard corrects for variations in sample preparation and instrument response.[13]

Caption: General workflow for the quantitative analysis of N-nitrosamines using GC-MS.

Conclusion

This compound is an indispensable tool for the accurate risk assessment of N-nitrosamine impurities in various consumer and pharmaceutical products. A thorough understanding of its chemical properties, appropriate handling, and analytical methodologies is crucial for researchers and professionals in the fields of drug development, food safety, and environmental science. The information provided in this guide serves as a foundational resource for these endeavors.

References

- 1. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. nighochem.com [nighochem.com]

- 4. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 10. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edqm.eu [edqm.eu]

- 12. shimadzu.com [shimadzu.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to N-Ethyl-N-nitroso-1-propanamine-d4: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-Ethyl-N-nitroso-1-propanamine-d4, a deuterated isotopologue of the known carcinogen N-Ethyl-N-nitroso-1-propanamine. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards for quantitative analysis.

Chemical Structure and Properties

This compound is a stable, isotopically labeled compound where four hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₈D₄N₂O | [1][2][3] |

| Molecular Weight | 120.19 g/mol | [2] |

| Synonyms | N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4 | [2][3] |

| Physical State | Not specified, likely a liquid at room temperature | |

| Storage Conditions | Refrigerator (2-8°C), protected from light and moisture | [4] |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Due to the deuteration on the ethyl group, the typical quartet for the methylene protons and the triplet for the methyl protons of the ethyl group would be absent or significantly reduced. The spectrum would be dominated by the signals from the propyl group. |

| ¹³C NMR | The carbon signals of the deuterated ethyl group would exhibit splitting due to coupling with deuterium and would be shifted slightly upfield compared to the non-deuterated compound. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be observed at m/z 120. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (-NO, 30 Da) and alpha-cleavage.[5] Key fragments would be expected at m/z 90 ([M-NO]⁺) and other fragments arising from the propyl and deuterated ethyl chains. |

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the preparation of the deuterated precursor, N-ethyl-1-propanamine-d4, followed by its nitrosation.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-ethyl-1-propanamine-d4 (Deuterated Precursor)

A plausible method for the synthesis of N-ethyl-1-propanamine-d4 is via reductive amination. This common method for forming amines involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.

-

Materials:

-

Propionaldehyde

-

Ethylamine-d5 (or another suitable deuterated ethylamine source)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve propionaldehyde (1 equivalent) and ethylamine-d5 (1.1 equivalents) in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude N-ethyl-1-propanamine-d4.

-

Purify the crude product by distillation or column chromatography.

-

Step 2: Nitrosation of N-ethyl-1-propanamine-d4

The final step is the conversion of the deuterated secondary amine to the corresponding N-nitrosamine. This is typically achieved by treatment with a nitrosating agent, such as nitrous acid generated in situ from sodium nitrite and a strong acid.

-

Materials:

-

N-ethyl-1-propanamine-d4

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve N-ethyl-1-propanamine-d4 (1 equivalent) in DCM and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.2 equivalents) in water.

-

Slowly add the aqueous sodium nitrite solution to the cooled solution of the amine.

-

While maintaining the temperature at 0°C, add a dilute solution of hydrochloric acid dropwise with vigorous stirring.

-

Continue stirring at 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain this compound.

-

The product can be further purified by column chromatography if necessary.

-

Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Applications

This compound is primarily used as an internal standard in analytical chemistry, particularly for the quantification of N-Ethyl-N-nitroso-1-propanamine in various matrices such as food, environmental samples, and pharmaceutical products. Its use as an internal standard allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the analytical method.[2]

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and a plausible synthesis route for this compound. The information presented is intended to be a valuable resource for researchers and scientists working with deuterated standards for the analysis of N-nitrosamines. The provided experimental protocols offer a practical starting point for the laboratory synthesis of this important analytical standard. As with all work involving potent carcinogens, appropriate safety precautions must be strictly followed.

References

- 1. This compound | C5H12N2O | CID 154790016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Ethyl-N-nitroso-1-propanamine | CAS No- 25413-61-0 | Simson Pharma Limited [simsonpharma.com]

- 4. clinivex.com [clinivex.com]

- 5. 2-Propanamine, N-ethyl-N-nitroso- [webbook.nist.gov]

physical and chemical properties of N-Ethyl-N-nitroso-1-propanamine-d4

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of N-Ethyl-N-nitroso-1-propanamine-d4. This deuterated N-nitrosamine is a critical analytical standard for researchers, scientists, and drug development professionals engaged in the study of nitrosamine impurities and their metabolism.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS or LC-MS.[1] It is a derivative of the well-known carcinogen N-Nitrosodiethylamine and is primarily used in research settings for spiking and recovery experiments to ensure the accuracy of analytical methods.[2][3]

Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | N-Ethyl-N-nitroso-1-propanamine (for comparison) |

| Molecular Formula | C₅H₈D₄N₂O | C₅H₁₂N₂O[4][5][6][7] |

| Molecular Weight | 120.19 g/mol | 116.16 g/mol [4][5] |

| CAS Number | 2733722-83-1 | 25413-61-0[4][5][6][7] |

| Appearance | Not explicitly stated, likely a yellow liquid | Clear slightly yellow liquid[8] |

| Boiling Point | Data not available | Est. 217.23°C (for Ethylisopropylnitrosamine)[9] |

| Melting Point | Data not available | Data not available |

| Solubility | 10 mM in DMSO[10] | Data not available |

| Storage Conditions | 2-8°C Refrigerator for long-term storage[3][11] | Store in freezer, under -20°C (for Ethylisopropylnitrosamine)[9] |

Experimental Protocols

Synthesis of N-Nitrosamines (General Protocol)

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Workflow for General N-Nitrosamine Synthesis

Caption: A generalized workflow for the synthesis of N-nitrosamines.

Methodology:

-

Dissolution: Dissolve the secondary amine precursor (in this case, N-ethyl-1-propanamine-d4) in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Nitrosating Agent Preparation: In a separate vessel, prepare an aqueous solution of sodium nitrite.

-

Addition: Slowly add the sodium nitrite solution to the stirred amine solution. Following this, add a dilute acid (e.g., hydrochloric acid) dropwise to the reaction mixture. The acidic conditions facilitate the formation of the active nitrosating species.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the N-nitrosamine into an organic solvent.

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent like sodium sulfate.

-

Purification: After removing the drying agent by filtration, concentrate the organic solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure N-nitrosamine.

Analytical Methods for N-Nitrosamine Quantification

The quantification of trace levels of N-nitrosamines in various matrices is crucial. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Workflow for LC-MS/MS Analysis of N-Nitrosamines

References

- 1. N-Ethyl-N-propylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. epj-conferences.org [epj-conferences.org]

- 4. scbt.com [scbt.com]

- 5. 2-Propanamine, N-ethyl-N-nitroso- [webbook.nist.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Ethyl-N-nitroso-1-propanamine | CAS No- 25413-61-0 | Simson Pharma Limited [simsonpharma.com]

- 8. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ETHYLISOPROPYLNITROSAMINE | 16339-04-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Analytical Mechanism of N-Ethyl-N-nitroso-1-propanamine-d4

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine (NENP) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. Their presence as impurities in pharmaceutical products, even at trace levels, is a significant safety concern, leading regulatory bodies to mandate strict control.[1][2] Accurate and precise quantification of these impurities is therefore critical. N-Ethyl-N-nitroso-1-propanamine-d4 is the stable, deuterium-labeled analogue of NENP.[3][4] Its primary and pivotal role in analytical chemistry is to serve as an internal standard in isotope dilution mass spectrometry (IDMS), which is considered the gold standard for quantifying trace-level contaminants.[1][2] This guide provides an in-depth examination of the mechanism of action of this compound in analytical workflows, detailing the underlying principles, experimental protocols, and data interpretation.

Core Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental mechanism through which this compound functions is Isotope Dilution Mass Spectrometry (IDMS). This technique leverages the chemical and physical similarities between an analyte and its stable isotope-labeled counterpart to achieve highly accurate quantification.[5][6]

Principle: A precisely known amount of the deuterated internal standard (this compound) is added to the sample matrix at the very beginning of the analytical procedure.[2] Because the substitution of hydrogen with deuterium atoms results in a negligible change in chemical properties, the deuterated standard behaves virtually identically to the native analyte (NENP) throughout the entire workflow.[2] This includes all stages of sample preparation such as extraction, cleanup (e.g., solid-phase extraction), and chromatographic separation.[2][5]

Consequently, any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard. The final step involves detection by mass spectrometry, which can easily differentiate between the analyte and the deuterated standard due to their mass difference.[2] By measuring the ratio of the native analyte signal to the internal standard signal, the initial concentration of the analyte can be calculated with high precision, as the ratio remains constant regardless of sample loss or matrix-induced signal suppression/enhancement.[1]

Mass Spectrometric Behavior and Fragmentation

The ability to distinguish NENP from NENP-d4 is entirely dependent on mass spectrometry. The four deuterium atoms in this compound increase its molecular weight by approximately 4 Da compared to the native compound.

| Compound | Molecular Formula | Molecular Weight |

| N-Ethyl-N-nitroso-1-propanamine | C₅H₁₂N₂O | 116.16 |

| This compound | C₅H₈D₄N₂O | 120.19 |

Table 1: Molecular Properties of NENP and its Deuterated Standard. [4][7]

In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, often called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[8]

The fragmentation of N-nitrosamines is structure-dependent. Common fragmentation pathways observed in positive ion mode include:

-

Loss of the Nitroso Radical (•NO): A characteristic loss of 30 Da is a common pathway for many nitrosamines.[9][10]

-

Loss of Water (H₂O): Under certain conditions, a neutral loss of 18 Da can occur.[10]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines.[11]

-

McLafferty-type Rearrangement: For nitrosamines with longer alkyl chains, rearrangement can lead to the loss of an alkene.[12][13]

For NENP and its d4-analogue, specific SRM transitions would be developed to monitor unique precursor-to-product ion pairs, ensuring unambiguous detection.

Experimental Protocols

While specific parameters must be optimized for the instrument and matrix, a general protocol for the analysis of NENP in a pharmaceutical drug product using LC-MS/MS and this compound is provided below.

1. Sample Preparation

-

Standard and Sample Preparation:

-

Accurately weigh a portion of the powdered drug product equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

-

Add a precise volume of a stock solution of this compound (e.g., 50 µL of a 1 µg/mL solution in methanol) to the tube.

-

Add the extraction solvent (e.g., 5 mL of methanol or dichloromethane).[1]

-

Vortex or sonicate the sample for 15-20 minutes to ensure complete extraction.

-

Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pelletize excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[1]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for separating polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[1]

-

Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient must be optimized to separate the nitrosamine from the API and other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[14]

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions (Hypothetical):

-

NENP: Precursor m/z 117.1 → Product m/z 87.1 (Loss of •NO)

-

NENP-d4: Precursor m/z 121.1 → Product m/z 91.1 (Loss of •NO)

-

(Note: Optimal transitions and collision energies must be determined experimentally).

-

-

Source Parameters: Optimize sheath gas, auxiliary gas, spray voltage, and capillary temperature for maximum signal intensity.

-

Quantitative Performance Data

The use of IDMS allows for excellent analytical performance, which is crucial for meeting the stringent regulatory limits for nitrosamines (often in the nanogram-per-day intake range).[15] The table below summarizes typical performance characteristics reported in the literature for nitrosamine analysis using similar isotope dilution methods.

| Parameter | Performance Range | Matrix | Analytical Technique |

| LOD (Limit of Detection) | 0.4 - 12 ng/L | Water | LC-HRMS |

| LOQ (Limit of Quantification) | 0.005 ppm (5 ng/g) | Drug Products | LC-HRMS |

| Accuracy (% Recovery) | 68 - 99 % | Water / Pharmaceuticals | LC-MS/MS, GC-MS/MS |

| Precision (% RSD) | < 15% | Water / Pharmaceuticals | LC-MS/MS, GC-MS/MS |

Table 2: Representative Performance Data for Nitrosamine Analysis using Isotope Dilution Mass Spectrometry. [1][16][17] (Note: Values are compiled from various sources analyzing different nitrosamines and may not be specific to NENP but are representative of the methodology's capability).

Conclusion

The mechanism of action of this compound in analysis is fundamentally tied to the principles of isotope dilution mass spectrometry. By acting as a chemically identical but mass-differentiated surrogate for the target analyte, it enables analytical chemists to correct for variations in sample preparation and matrix effects. This results in exceptionally accurate and precise data, which is indispensable for the reliable detection and quantification of potentially carcinogenic nitrosamine impurities in pharmaceuticals and other complex matrices. The use of deuterated standards like this compound is a cornerstone of modern analytical strategies designed to ensure product quality and patient safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. clearsynth.com [clearsynth.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fda.gov [fda.gov]

- 17. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of N-Ethyl-N-nitroso-1-propanamine-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling guidelines for N-Ethyl-N-nitroso-1-propanamine-d4 based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for the deuterated compound was not available. Users must consult the supplier-provided SDS for the specific product in use and conduct a thorough risk assessment before handling this chemical. This guide is intended for informational purposes for laboratory and research use only and is not for human or household use.[1]

Introduction

This compound is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine. It is primarily used as an internal standard or tracer in quantitative analyses by methods such as NMR, GC-MS, or LC-MS.[2] Like its unlabeled analogue, it belongs to the N-nitrosamine class of compounds. N-nitrosamines are recognized as a class of potent environmental carcinogens, with compounds like N-Nitrosodiethylamine known to primarily induce liver tumors.[3][4] The deuteration is intended to aid in analytical detection and is not expected to alter the fundamental toxicological properties of the molecule. Therefore, this compound must be handled with extreme caution as a suspected carcinogen and mutagen.

Hazard Identification and Classification

Based on the data for the analogous compound N-Nitrosodiethylamine, this compound should be considered hazardous.[5] The following classifications, derived from structurally similar compounds, should be applied:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5][6]

-

Carcinogenicity (Category 1B or 2A): May cause cancer.[5][6][7]

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[5]

-

Aquatic Hazard, Chronic (Category 3): Harmful to aquatic life with long-lasting effects.[5]

Hazard Pictograms:

GHS06 (Skull and Crossbones) GHS08 (Health Hazard)

Hazard Statements:

-

H301: Toxic if swallowed.[5]

-

H350: May cause cancer.[5]

-

H341: Suspected of causing genetic defects.[5]

-

H412: Harmful to aquatic life with long lasting effects.[5]

Physical and Chemical Properties

The following table summarizes the known properties of this compound and its unlabeled analogue.

| Property | Value | Source Document Reference |

| Chemical Name | This compound | --INVALID-LINK--, --INVALID-LINK-- |

| Synonyms | N-Ethyl-N-nitrosopropylamine-d4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₈D₄N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 120.19 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Yellow to dark brown viscous liquid | Inferred from N-Nitrosodiethanolamine --INVALID-LINK-- |

| Purity (Example) | 94.87% by HPLC | --INVALID-LINK-- |

Toxicological Data Summary

There is limited toxicological data for this compound. The data presented below is for the unlabeled analogue N-Nitrosodiethylamine (NDEA) and related nitrosamines and should be considered representative. N-nitrosamines are known to be absorbed following oral and dermal exposure.[8]

| Data Point | Value / Observation | Species | Source Document Reference |

| LD50 (Oral) | 280 mg/kg | Woman | --INVALID-LINK-- |

| LD50 (IP) | 216 mg/kg | Rat | --INVALID-LINK-- |

| Carcinogenicity | Probable human carcinogen (Group B2/2A). Sufficient evidence in animals. Induces liver, lung, and kidney tumors. | Animal | --INVALID-LINK--, --INVALID-LINK-- |

| Transplacental Carcinogenicity | Demonstrated for N-Nitrosodi-n-propylamine, suggesting a risk to developing fetuses. | Animal | --INVALID-LINK-- |

Experimental Protocols and Handling Procedures

Hierarchy of Controls

To minimize exposure, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).

Caption: Hierarchy of controls for minimizing chemical exposure.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear double gloves. For concentrated solutions, use butyl rubber or SilverShield gloves, as nitrile rubber may be susceptible to degradation.[9]

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[5]

-

Skin and Body Protection: Wear a lab coat, closed-toe shoes, and additional protective clothing as needed.[9][10]

-

Respiratory Protection: If engineering controls are insufficient or during a spill, use a respirator with organic vapor cartridges.[9]

Storage and Handling

-

Storage: Store in a refrigerator at 2-8°C in a tightly sealed container, protected from light.[3][4] Store locked up in a designated, well-ventilated area.[5][6]

-

Handling: All work with this compound must be performed inside a certified chemical fume hood or a Class II, B2 biological safety cabinet to prevent inhalation exposure.[9] Use non-sparking tools and take measures against static discharge.[6][10] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][10]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[5][10]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[5][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][10]

Spill and Waste Disposal

-

Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Absorb with an inert material and collect for disposal.

-

Waste Disposal: this compound and any contaminated materials (e.g., pipette tips, vials, bedding) must be disposed of as hazardous waste.[9][11] Containers should be sealed tightly to prevent evaporation and disposed of according to all applicable local, state, and federal regulations.[9][11]

Experimental Workflow

The following diagram outlines a generalized workflow for safely handling this compound in a research setting.

Caption: General workflow for safe handling of hazardous chemicals.

Conclusion

This compound is a valuable tool for analytical research but poses significant health risks due to its classification as a probable carcinogen and mutagen. Strict adherence to the safety guidelines outlined in this document, the product's SDS, and institutional protocols is mandatory to ensure the safety of all laboratory personnel. A thorough understanding of the hazards and the implementation of robust control measures are paramount when working with this and other N-nitrosamine compounds.

References

- 1. clinivex.com [clinivex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clearsynth.com [clearsynth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

N-Ethyl-N-nitroso-1-propanamine-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterium-labeled analogue of N-Ethyl-N-nitroso-1-propanamine (NEPA), a member of the nitrosamine class of compounds. Nitrosamines are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens. Regulatory bodies worldwide mandate strict control and monitoring of these impurities in drug substances and products. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for the accurate quantification of nitrosamine impurities via mass spectrometry-based methods.[1]

This technical guide provides comprehensive information on the properties, synthesis, and analytical applications of this compound, with a focus on its role as an internal standard in quantitative workflows.

Compound Identification and Properties

The fundamental properties of this compound are summarized below. There is some ambiguity in the publicly available literature regarding the specific CAS number for this deuterated compound; however, 2733722-83-1 is frequently cited by chemical suppliers.[2][3][4] The CAS number for the non-deuterated parent compound is 25413-61-0.[5][6]

Table 1: Compound Identification

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 2733722-83-1 | [2][3][4] |

| Molecular Formula | C₅H₈D₄N₂O | [1][3][4][5][7][8][9] |

| Synonyms | N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4, N-ethyl-N-propylnitrous amide-d4 |[1][7][8][10] |

Table 2: Physicochemical and Analytical Data

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Weight | 120.19 g/mol | [1][3][4][5][7][9] |

| Purity (by HPLC) | 94.87% | [5][7] |

| Solubility | 10 mM in DMSO | [4] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [5][7] |

| Primary Application | Internal standard for quantitative analysis by GC-MS or LC-MS |[2][3] |

The Principle of Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for quantifying its non-deuterated counterpart. The principle, known as isotope dilution, relies on the near-identical chemical and physical properties of the analyte and its stable isotope-labeled version.[1] Because the deuterated standard behaves like the native analyte during sample preparation, extraction, and chromatographic separation, it can accurately account for any analyte loss during the analytical process.[1][11] In the mass spectrometer, the deuterated standard is distinguished from the native analyte by its higher mass, allowing for a precise ratiometric quantification that corrects for variations in sample matrix effects and instrument response.

Caption: The core principle of isotope dilution mass spectrometry.

Experimental Protocols

Example Synthesis of N-Nitrosamines

While a specific synthesis protocol for this compound is proprietary to manufacturers, a general and modern method for synthesizing N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent like tert-butyl nitrite (TBN).[12][13] This approach is often preferred over traditional methods using sodium nitrite and mineral acids due to its milder, acid-free conditions and simpler product isolation.[12][13]

Methodology:

-

Reactant Preparation: The secondary amine precursor, N-Ethyl-1-propanamine-d4, is obtained commercially or synthesized via deuteration of appropriate starting materials.

-

Nitrosation Reaction: N-Ethyl-1-propanamine-d4 is reacted with tert-butyl nitrite (TBN). The reaction is typically performed under solvent-free conditions or in a suitable organic solvent.

-

Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure to remove volatile by-products like tert-butanol. The resulting crude product, this compound, is then purified using column chromatography to achieve high purity.

Quantitative Analysis of NEPA in a Drug Product by LC-MS/MS

This protocol describes a representative method for quantifying N-Ethyl-N-nitroso-1-propanamine (NEPA) in a drug substance using this compound as an internal standard.

4.2.1 Materials and Reagents

-

Analytes: N-Ethyl-N-nitroso-1-propanamine (NEPA) reference standard, this compound (Internal Standard, IS).

-

Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

-

Drug Substance: The pharmaceutical material to be tested.

4.2.2 Solution Preparation

-

Standard Stock Solution (SSS) of NEPA: Prepare a 1.0 µg/mL solution of NEPA in methanol.

-

Internal Standard (IS) Stock Solution: Prepare a 1.0 µg/mL solution of this compound in methanol.

-

Working IS Solution: Dilute the IS Stock Solution with methanol to a final concentration of 20 ng/mL.

-

Calibration Curve Standards: Serially dilute the SSS of NEPA with methanol to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL. Spike each calibration standard with the Working IS Solution to achieve a final IS concentration of 10 ng/mL in each vial.

-

Sample Preparation:

-

Accurately weigh 100 mg of the drug substance into a centrifuge tube.

-

Add 1.0 mL of the Working IS Solution (20 ng/mL). This spikes the sample with a known amount of the internal standard.

-

Add 1.0 mL of methanol.

-

Vortex the tube for 5 minutes to dissolve the drug substance and ensure homogeneity.

-

Centrifuge the sample to pellet any undissolved excipients.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

4.2.3 Instrumental Conditions (LC-MS/MS)

-

LC System: UHPLC system.

-

Column: C18 stationary phase (e.g., Xselect® HSS T3, 15 cm × 3 mm, 3.5 µm).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (2:8).[7]

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 100% B to elute the analytes, and then return to initial conditions for re-equilibration.[7]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI often shows higher signals for nitrosamines.[7][14]

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

NEPA (Analyte): Precursor Ion (Q1) > Product Ion (Q3)

-

NEPA-d4 (IS): Precursor Ion+4 (Q1) > Product Ion (Q3)

-

4.2.4 Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of the NEPA to the peak area of the NEPA-d4 internal standard against the concentration of the NEPA calibration standards.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of NEPA in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.

Workflow and Data Visualization

The following diagram illustrates the complete analytical workflow for the quantification of a target nitrosamine impurity in a pharmaceutical sample using its deuterated analogue as an internal standard.

Caption: Analytical workflow for nitrosamine quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immunomart.com [immunomart.com]

- 5. clearsynth.com [clearsynth.com]

- 6. nighochem.com [nighochem.com]

- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. clinivex.com [clinivex.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 12. schenautomacao.com.br [schenautomacao.com.br]

- 13. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Understanding the Isotopic Purity of N-Ethyl-N-nitroso-1-propanamine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of N-Ethyl-N-nitroso-1-propanamine-d4. This deuterated nitrosamine is a critical internal standard for sensitive and accurate quantification of its non-labeled carcinogenic counterpart in various matrices, including pharmaceutical products. Understanding its isotopic purity is paramount for ensuring the reliability of analytical data.

Quantitative Data Summary

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While a specific certificate of analysis for this compound was not publicly available, the following table represents typical specifications for such a standard, based on common industry practices and analytical capabilities.

| Parameter | Method | Typical Specification | Description |

| Chemical Purity | HPLC | ≥ 95% | The percentage of the desired compound in the sample, irrespective of its isotopic composition. A value of 94.87% has been reported for a commercial standard[1]. |

| Isotopic Purity (d4) | Mass Spectrometry / NMR | ≥ 98% | The percentage of N-Ethyl-N-nitroso-1-propanamine molecules that contain exactly four deuterium atoms. |

| Isotopic Distribution | Mass Spectrometry | The relative abundance of molecules with fewer than the specified number of deuterium atoms. | |

| d3 | ≤ 2% | Percentage of molecules containing three deuterium atoms. | |

| d2 | ≤ 0.5% | Percentage of molecules containing two deuterium atoms. | |

| d1 | ≤ 0.1% | Percentage of molecules containing one deuterium atom. | |

| d0 (unlabeled) | ≤ 0.1% | Percentage of non-deuterated molecules. |

Experimental Protocols

The determination of isotopic purity for this compound relies on sophisticated analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for separating the deuterated compound from potential impurities and then accurately measuring its mass-to-charge ratio to determine the isotopic distribution.[2][3]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

-

Scan Range: m/z 100-200.

-

Resolution: ≥ 60,000 FWHM to resolve isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of the protonated molecule [M+H]+ for each isotopic species (d0 to d4).

-

The theoretical monoisotopic mass of C₅H₈D₄N₂O is 120.1197. The [M+H]⁺ ion would be at m/z 121.1275.

-

The corresponding unlabeled compound (C₅H₁₂N₂O) has a monoisotopic mass of 116.0949, with an [M+H]⁺ ion at m/z 117.1027.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all species.

-

-

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to determine the degree and position of deuteration.[4][5][6]

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3) in a 5 mm NMR tube. The choice of solvent should be one where the residual solvent peaks do not overlap with the analyte signals.

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The signals corresponding to the protons on the ethyl and propyl chains will be observed.

-

The presence and integration of signals at positions expected to be deuterated indicate incomplete deuteration.

-

An internal standard with a known concentration can be added for absolute quantification of residual protons.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

-

The chemical shifts of the deuterium signals will be very similar to their proton counterparts.

-

The presence of signals at the expected deuterated positions confirms the incorporation of deuterium.

-

The relative integration of the different deuterium signals can provide information about the distribution of deuterium within the molecule.

-

Visualizations

Synthesis of this compound

The synthesis of this compound typically involves the nitrosation of the corresponding deuterated secondary amine, N-Ethyl-1-propanamine-d4. This precursor can be synthesized through reductive amination using deuterated reagents.

Caption: Synthesis pathway for this compound.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of this compound.

Caption: Workflow for isotopic purity determination.

Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of N-Ethyl-N-nitroso-1-propanamine in a mass spectrometer is crucial for its identification and quantification. The primary fragmentation involves the loss of the nitroso group (•NO).

Caption: Primary fragmentation of protonated N-nitrosamines.

References

- 1. clearsynth.com [clearsynth.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. fda.gov [fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

recommended storage and stability conditions for N-Ethyl-N-nitroso-1-propanamine-d4

An In-Depth Technical Guide to the Recommended Storage and Stability of N-Ethyl-N-nitroso-1-propanamine-d4

For researchers, scientists, and drug development professionals utilizing this compound as a reference standard or in experimental studies, a thorough understanding of its storage requirements and stability profile is paramount for ensuring analytical accuracy and data integrity. This guide provides a comprehensive overview of the available information on this compound, supplemented with general principles and methodologies for nitrosamine stability assessment.

Recommended Storage Conditions

While specific quantitative stability data for this compound is not extensively published, recommendations from various suppliers provide a consistent guideline for its storage. These recommendations are crucial for minimizing degradation and preserving the integrity of the compound.

General guidance from suppliers emphasizes the need to store the compound in tightly closed containers, shielded from light and moisture.[1] The following table summarizes the storage temperature recommendations from several chemical suppliers.

| Supplier / Source | Recommended Storage Temperature | Additional Notes |

| Clearsynth | Refrigerator (2-8°C) for long-term storage.[2] | - |

| Pharmaffiliates | 2-8°C Refrigerator.[3] | Ships under ambient conditions. |

| Clinivex | Generally at room temperature unless otherwise specified.[1] | For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) will be indicated to ensure product stability.[1] Ships at ambient temperature. |

| MedChemExpress | Room temperature in continental US; may vary elsewhere.[4] | Recommends storing the product under the conditions specified in the Certificate of Analysis.[4] |

| Santa Cruz Biotechnology (for N-Nitrosodiethylamine) | Store in original, securely sealed, glass containers in the dark.[5] | Avoid reaction with oxidizing agents and strong acids.[5] |

Chemical Stability Profile

The stability of this compound is influenced by its chemical nature as a deuterated nitrosamine.

General Nitrosamine Stability

Nitrosamines as a class are known to be relatively stable compounds.[6] However, they are susceptible to degradation under specific conditions:

-

Light Exposure: Nitrosamines are sensitive to ultraviolet (UV) light and can be rapidly decomposed upon exposure.[5] Therefore, storage in amber vials or in the dark is critical.

-

pH: While stable at neutral and basic pH, nitrosamines can undergo denitrosation in strong acidic solutions (e.g., >1M).[6]

-

Oxidizing and Reducing Agents: Contact with strong oxidizing agents can lead to the formation of the corresponding nitramine, while reducing agents may produce hydrazine.[5]

A long-term study on volatile nitrosamines in human urine demonstrated their stability for at least one year when samples were stored frozen at -70°C.[6]

Considerations for a Deuterated Standard

This compound is a stable isotope-labeled compound, commonly used as an internal standard in mass spectrometry-based analyses.[7] The primary stability concern for some deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, which can compromise analytical accuracy.[8] However, this exchange is most likely to occur when deuterium atoms are attached to heteroatoms (like oxygen or nitrogen).[8] In this compound, the deuterium atoms are located on carbon atoms, which are significantly more stable and less prone to exchange.[8]

Experimental Protocol: Comprehensive Stability Assessment

Due to the lack of publicly available, detailed stability studies for this specific compound, the following section provides a generalized yet detailed protocol for conducting a comprehensive stability assessment. This protocol can be adapted by researchers to perform in-house validation. The methodology is based on common practices for stability testing of chemical reference standards and incorporates analytical techniques suitable for nitrosamine quantification.[9][10]

Objective

To evaluate the stability of this compound under various environmental conditions (long-term, accelerated, and forced degradation) to establish recommended storage conditions and shelf-life.

Materials and Reagents

-

This compound (high purity)

-

Solvents: Methanol, Acetonitrile (LC-MS grade), Water (Type I), Dichloromethane

-

Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Volumetric flasks, pipettes, and amber HPLC vials

Equipment

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-HRMS).[9][11]

-

Stability chambers/ovens capable of maintaining controlled temperature and humidity

-

Photostability chamber with a calibrated light source

-

pH meter

Stability Study Design

3.4.1. Preparation of Stability Samples

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

-

From the stock solution, prepare working solutions at a relevant concentration (e.g., 1 µg/mL) in the same solvent.

-

Aliquot the working solutions into amber HPLC vials, seal them tightly, and use these for the study.

3.4.2. Long-Term and Accelerated Stability

-

Long-Term: Store vials at the recommended condition (2-8°C) and at a controlled room temperature (e.g., 25°C / 60% RH).

-

Accelerated: Store vials at an elevated temperature (e.g., 40°C / 75% RH).

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated).

3.4.3. Forced Degradation Studies Expose the working solution to the following stress conditions to identify potential degradation products and degradation pathways.[12][13]

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound or solution at a high temperature (e.g., 80°C) for 48 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Methodology (Example LC-MS/MS Method)

-

Chromatographic Column: C18 column (e.g., 150 x 3.0 mm, 2.7 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for MS/MS. Monitor the specific precursor-to-product ion transition for this compound.

Data Analysis

-

Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

-

Identify and quantify any significant degradation products formed during the forced degradation studies.

-

Establish acceptance criteria (e.g., remaining purity >95%).

-

Determine the shelf-life based on the long-term stability data.

Visualized Workflows and Relationships

To further clarify the processes and factors involved in ensuring the integrity of this compound, the following diagrams have been generated.

Caption: Experimental workflow for a comprehensive stability assessment.

Caption: Key factors for ensuring optimal storage and stability.

Conclusion

The stability and proper storage of this compound are critical for its effective use as an analytical standard. The consensus from supplier data points to long-term storage in a refrigerator at 2-8°C, in tightly sealed containers, and protected from light. While specific degradation kinetics for this deuterated compound are not widely published, the general behavior of nitrosamines suggests a susceptibility to light and strong acids. For applications requiring the highest degree of accuracy, it is strongly recommended that laboratories conduct their own in-house stability validation using robust analytical methods such as LC-MS/MS to confirm the compound's integrity under their specific storage and handling conditions.

References

- 1. clinivex.com [clinivex.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 8. benchchem.com [benchchem.com]

- 9. fda.gov [fda.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 13. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for N-Ethyl-N-nitroso-1-propanamine-d4 Standards

For researchers, scientists, and drug development professionals engaged in the analysis of nitrosamine impurities, the availability of high-purity, well-characterized isotopic internal standards is critical for robust and accurate quantification. This guide provides an in-depth overview of the commercial availability of N-Ethyl-N-nitroso-1-propanamine-d4, a key deuterated internal standard for the corresponding nitrosamine impurity.

Commercial Availability

This compound is available from several specialized chemical suppliers. While pricing is often available only upon request, the following table summarizes key quantitative data from various vendors to facilitate comparison.

| Vendor | Product Code / CAS No. | Purity | Available Quantities | Molecular Formula | Molecular Weight | Storage Conditions |

| Clearsynth | CS-T-93510 | 94.87% (by HPLC)[1] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1] | C₅H₈D₄N₂O[1] | 120.19[1] | Refrigerator (2-8°C)[1] |

| Pharmaffiliates | PA STI 038080 | High Purity | Not specified | C₅H₈D₄N₂O[2] | 120.19[2] | 2-8°C Refrigerator[2] |

| Clinivex | Not specified | Not specified | Not specified | Not specified | Not specified | Recommended on CoA[3] |

| MedChemExpress | HY-139493S | Not specified | Not specified | Not specified | Not specified | Recommended on CoA |

| Simson Pharma | Not specified | High Quality | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of this compound, based on established chemical principles for nitrosamine synthesis and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the nitrosation of a deuterated secondary amine precursor. A general and efficient method utilizes tert-butyl nitrite (TBN) as the nitrosating agent under mild, solvent-free conditions.

Materials:

-

N-Ethyl-1-propanamine-d4 (deuterated precursor)

-

tert-Butyl nitrite (TBN)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add N-Ethyl-1-propanamine-d4.

-

With gentle stirring, add a molar excess of tert-butyl nitrite (TBN) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude this compound.

-

Purify the crude product using column chromatography on silica gel to obtain the final, high-purity standard.

Analytical Workflow for Quantification using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of N-Ethyl-N-nitroso-1-propanamine in various sample matrices, particularly in pharmaceutical products. A typical analytical workflow using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is described below.

Materials and Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole MS)

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate)

-

This compound internal standard stock solution

-

Calibration standards of N-Ethyl-N-nitroso-1-propanamine

-

Sample preparation consumables (e.g., vials, filters, solid-phase extraction cartridges if necessary)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. Spike the sample with a known concentration of the this compound internal standard solution. Depending on the complexity of the sample matrix, a cleanup step such as solid-phase extraction (SPE) may be necessary.

-

Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of N-Ethyl-N-nitroso-1-propanamine, each spiked with the same concentration of the this compound internal standard.

-

LC-MS/MS Analysis: Inject the prepared samples and calibration standards onto the HPLC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution method with the C18 column to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure selectivity and accuracy.

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of N-Ethyl-N-nitroso-1-propanamine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations